molecular formula C8H14N2O2S B14379049 O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate CAS No. 88373-82-4

O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate

Cat. No.: B14379049
CAS No.: 88373-82-4
M. Wt: 202.28 g/mol
InChI Key: BLIVLZODNOYNMY-UHFFFAOYSA-N
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Description

O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds formed by the reaction of hydrazine with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate typically involves the reaction of ethyl hydrazinecarbothioate with 4-oxopentanal. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

Ethyl hydrazinecarbothioate+4-oxopentanalO-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate\text{Ethyl hydrazinecarbothioate} + \text{4-oxopentanal} \rightarrow \text{this compound} Ethyl hydrazinecarbothioate+4-oxopentanal→O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to amines.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of various hydrazone derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate involves its interaction with nucleophiles and electrophiles. The hydrazone linkage is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    O-Ethyl hydrazinecarbothioate: A precursor in the synthesis of O-Ethyl 2-(4-oxopentan-2-ylidene)hydrazine-1-carbothioate.

    4-oxopentanal: Another precursor used in the synthesis.

    Hydrazones: A broader class of compounds with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.

Properties

CAS No.

88373-82-4

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

O-ethyl N-(4-oxopentan-2-ylideneamino)carbamothioate

InChI

InChI=1S/C8H14N2O2S/c1-4-12-8(13)10-9-6(2)5-7(3)11/h4-5H2,1-3H3,(H,10,13)

InChI Key

BLIVLZODNOYNMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NN=C(C)CC(=O)C

Origin of Product

United States

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